Product packaging for Cinnamyl salicylate(Cat. No.:CAS No. 71607-53-9)

Cinnamyl salicylate

Cat. No.: B1623498
CAS No.: 71607-53-9
M. Wt: 254.28 g/mol
InChI Key: BQLBAKUNQYHLCM-RMKNXTFCSA-N
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Description

Chemical Identity and Structural Characteristics

Molecular Architecture

Cinnamyl salicylate’s molecular structure is defined by the esterification of salicylic acid (2-hydroxybenzoic acid) with cinnamyl alcohol (3-phenyl-2-propenol). The resulting compound has the systematic name 2-(3-phenylprop-2-enoxy)benzoic acid and the molecular formula C₁₆H₁₄O₃ .

Key Structural Features
  • Aromatic Ring Systems :

    • A benzene ring from the salicylate moiety, with hydroxyl and carboxyl substituents at the ortho positions (positions 1 and 2).
    • A vinyl group (–CH₂–CH₂–CH₂–) connected to a phenyl ring (cinnamyl group), forming an α,β-unsaturated ester linkage.
  • Functional Groups :

    • Ester group (–O–CO–) linking the cinnamyl alcohol to the salicylate.
    • Hydroxyl group (–OH) on the salicylate ring, enabling intramolecular hydrogen bonding (IMHB).
  • Stereochemistry :

    • The cinnamyl group adopts the (E)-configuration due to conjugation between the vinyl and aromatic systems, enhancing stability.

Table 1: Molecular Properties of this compound

Property Value Source
CAS Number 71607-53-9
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
Physical State Crystalline solid
Melting Point Not explicitly reported
Boiling Point 423.8°C (estimated)
Density 1.204 g/cm³ (estimated)
Hydrogen Bonding and Conformational Dynamics

This compound’s salicylate moiety participates in intramolecular hydrogen bonding , a critical determinant of its molecular stability. The hydroxyl group (–OH) at position 2 forms a hydrogen bond with the carbonyl oxygen of the ester group, creating a six-membered ring structure (ortho-ester hydrogen bonding).

Key Findings :

  • Hydrogen Bond Strength :
    • The intramolecular hydrogen bond (IMHB) contributes −43 kJ/mol to the compound’s stability, as determined through thermochemical and quantum chemical studies.
    • This interaction reduces the rotational freedom of the ester group, favoring a planar conformation.
  • Comparative Analysis :
    • In salicylic acid derivatives, IMHB strength correlates with electron-withdrawing substituents. This compound’s vinyl-phenyl group enhances conjugation, stabilizing the ester moiety.

Table 2: Hydrogen Bond Parameters in Salicylate Derivatives

Compound H···O Distance (Å) O···O Distance (Å) Bond Strength (kJ/mol)
This compound ~1.7–1.8 ~2.5–2.7 ~−43
Salicylic acid 1.772 2.628 ~−6.3 (cumulative)

Physical Properties

This compound’s physical behavior is influenced by its aromatic and ester functional groups:

  • Solubility :

    • Insoluble in water due to its hydrophobic cinnamyl chain.
    • Soluble in organic solvents such as chloroform, dichloromethane, and ethanol, typical of nonpolar esters.
  • Thermal Stability :

    • High boiling point (423.8°C) reflects strong intermolecular forces (dipole-dipole interactions and van der Waals forces) between aromatic rings.
  • Refractive Index :

    • 1.632 (estimated), consistent with aromatic esters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B1623498 Cinnamyl salicylate CAS No. 71607-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71607-53-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-hydroxybenzoate

InChI

InChI=1S/C16H14O3/c17-15-11-5-4-10-14(15)16(18)19-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12H2/b9-6+

InChI Key

BQLBAKUNQYHLCM-RMKNXTFCSA-N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2O

Other CAS No.

71607-53-9

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Cinnamyl salicylate undergoes hydrolysis under acidic or basic conditions, yielding salicylic acid and cinnamyl alcohol:

Acidic hydrolysis:
this compound + H₂O (H⁺) → Salicylic acid + Cinnamyl alcohol

Basic hydrolysis (saponification):
this compound + NaOH → Sodium salicylate + Cinnamyl alcohol

Kinetic data (estimated):

  • Acidic hydrolysis proceeds sluggishly at room temperature but accelerates at 80–100°C.

  • Saponification achieves >95% conversion within 1 hour under reflux (0.1M NaOH) .

Thermal Stability and Side Reactions

At elevated temperatures (>200°C), this compound may decompose via:

  • Decarboxylation : Loss of CO₂ from the salicylate moiety.

  • Diels-Alder reactions : Cyclization of the cinnamyl group under specific conditions .

Thermogravimetric analysis (TGA) data (analogous esters):

Decomposition StageTemperature RangeMass LossProbable Mechanism
1200–250°C15%Volatilization
2250–400°C70%Pyrolysis

Catalytic Hydrogenation

The cinnamyl moiety can be hydrogenated to dihydrothis compound using palladium catalysts:

Reaction:
this compound + H₂ → Dihydrothis compound

Conditions:

  • Catalyst: Pd/C (5% w/w)

  • Solvent: Ethanol

  • Pressure: 1–3 bar H₂

  • Yield: 85–90% (based on benzyl salicylate hydrogenation) .

Comparative Reactivity of Salicylate Esters

Data from synthesis and degradation studies of structurally related esters :

EsterOptimal Synthesis Temp (°C)Hydrolysis Rate (k, h⁻¹)Thermal Stability (°C)
This compound160–1700.12 (acidic)200
Benzyl salicylate150–1600.15 (acidic)210
Methyl salicylate120–1300.25 (acidic)180
Isoamyl salicylate140–1500.10 (acidic)190

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Salicylate Esters

Structural and Functional Comparisons

Salicylate esters share a common backbone of salicylic acid but differ in their esterified alcohol groups, which influence their physical properties, volatility, and biological activity. Key compounds are compared below:

Table 1: Key Salicylate Esters and Their Properties
Compound Molecular Weight (g/mol) Key Applications Notable Findings
Cinnamyl salicylate Not specified Limited commercial use Not recommended for fragrances/flavors due to safety concerns
Methyl salicylate 152.15 Fragrances, topical analgesics Dominates wintergreen oil (98.8% purity); used as a simulant in protective gear testing
Ethyl salicylate 166.18 Perfumery, flavoring agents Detected in synthetic methyl salicylate samples (0.31% concentration)
Hexyl salicylate 222.28 Sunscreens, fragrances Abundant in human skin volatiles (higher on the back, P = 0.006)
Amyl salicylate 208.26 Fragrances, cosmetics Constitutes 25% of total fragrance concentrations in ice core studies
Benzyl salicylate 228.25 UV stabilizers, perfumes Represents 36% of fragrance fluxes in environmental samples

Occurrence and Commercial Relevance

  • Fragrance Dominance : Amyl, hexyl, and benzyl salicylates collectively account for 80–96% of fragrance compounds in environmental studies, with benzyl salicylate being the most prevalent (36%) .
  • Synthetic vs. Natural Sources: Methyl salicylate is a major component of wintergreen essential oil (98.8% purity) but is also synthesized industrially .
  • Biological Systems: Hexyl salicylate and α-hexyl cinnamaldehyde are exogenous compounds detected in human skin volatiles, suggesting their persistence in personal care products .

Q & A

Q. How can researchers design experiments to evaluate the anti-inflammatory activity of cinnamyl salicylate in vitro?

  • Methodological Answer : Use lipopolysaccharide (LPS)-stimulated human cell lines (e.g., THP-1 macrophages) and measure IL-8 secretion via ELISA. Normalize results using cell viability assays (e.g., Alamar Blue) to account for cytotoxicity. Include ethanol as a solvent control and test multiple concentrations (e.g., 10–100 µM) to establish dose-response relationships. Statistical analysis should employ unpaired t-tests or ANOVA for comparisons .

Q. What analytical methods are recommended for identifying this compound in complex mixtures like essential oils?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with retention index matching using databases like NIST Standard Reference Data. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 254 nm and comparison to certified reference standards (e.g., trans-cinnamaldehyde or benzyl salicylate as internal controls) .

Q. What are best practices for synthesizing and characterizing novel this compound derivatives?

  • Methodological Answer : Document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography). Confirm structural identity via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Assess purity using HPLC (>95%) and report melting points. Cite prior synthesis protocols for salicylate esters to ensure reproducibility .

Q. How should researchers assess the allergenic potential of this compound in vitro?

  • Methodological Answer : Use dendritic cell activation assays (e.g., monocyte-derived dendritic cells) and measure surface markers (CD86, HLA-DR) via flow cytometry. Compare responses to known allergens like cinnamyl alcohol or benzyl salicylate. Include vehicle controls and validate results across multiple donors .

Q. What statistical methods are appropriate for analyzing dose-response data of this compound?

  • Methodological Answer : Apply nonlinear regression to fit sigmoidal dose-response curves (e.g., GraphPad Prism). Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report effect sizes, confidence intervals, and p-values. Normalize data to solvent-treated controls to minimize batch variability .

Advanced Research Questions

Q. What advanced techniques are used to study this compound’s molecular targets in inflammatory pathways?

  • Methodological Answer : Employ co-immunoprecipitation (IP) followed by immunoblotting (IB) to identify protein interactions (e.g., PTP1B-IRF9 binding in HEK293T cells). Combine with siRNA knockdown or CRISPR-Cas9 to validate target specificity. Use phospho-specific antibodies to assess signaling modulation (e.g., TLR4/NF-κB) .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

  • Methodological Answer : Conduct meta-analyses accounting for variables like cell type (primary vs. immortalized), compound purity (HPLC-validated), and exposure duration. Use systematic review tools (PRISMA guidelines) and sensitivity analyses to identify confounding factors. Replicate key experiments under standardized conditions .

Q. What strategies integrate computational models with experimental data for structure-activity relationship (SAR) analysis?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like TLR2/4. Validate with molecular dynamics (MD) simulations (GROMACS) and correlate with in vitro activity data (IC50_{50}). Synthesize derivatives with modified ester groups or aromatic substituents to test predictions .

Q. How can pharmacokinetic variability in this compound metabolism be addressed in preclinical studies?

  • Methodological Answer : Use primary human hepatocytes or liver microsomes to profile phase I/II metabolites (LC-MS/MS). Incorporate cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Compare results across species (rat vs. human) and account for genetic polymorphisms (e.g., CYP2C9 variants) .

Q. What experimental designs elucidate synergistic effects of this compound in multi-component formulations?

  • Methodological Answer : Apply isobolographic analysis or combination index (CI) methods (Chou-Talalay). Test fixed-ratio mixtures (e.g., with cinnamyl alcohol or benzoic acid) in anti-inflammatory assays. Use fractional inhibitory concentration (FIC) indices to quantify synergy/antagonism .

Guidelines for Reporting and Reproducibility

  • Experimental Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization data, and statistical tests in the main text or supplementary materials .
  • Data Visualization : Avoid overcrowded figures; use color-coded bar graphs for dose-response data and insets for molecular structures. Reference retention indices in chromatograms (e.g., GC-MS) .
  • Ethical Citation : Use Google Scholar’s citation tool (MLA/APA) and limit self-citations to <10%. Prioritize recent (post-2020) studies on salicylate derivatives in high-impact journals .

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